Tris(2,3-dichloropropyl) phosphate chemical properties and structure
Tris(2,3-dichloropropyl) phosphate chemical properties and structure
An In-depth Technical Guide to Tris(2,3-dichloropropyl) phosphate (TDCPP): Structure, Properties, and Analysis
Introduction
Tris(2,3-dichloropropyl) phosphate, commonly known as TDCPP, is a chlorinated organophosphate ester. For decades, it has been utilized extensively as an additive flame retardant, incorporated into a wide array of consumer and industrial products to meet flammability standards.[1] Its primary application has been in polyurethane foams, plastics, resins, and textiles.[1][2] However, growing concerns over its persistence, bioaccumulation, and toxicological profile have led to increased scientific scrutiny and regulatory action.[3]
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for TDCPP. It is intended for researchers, chemists, and toxicologists requiring detailed information on this environmentally significant compound. It is crucial to distinguish TDCPP (CAS No. 78-43-3) from its closely related isomer, Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP or "chlorinated Tris", CAS No. 13674-87-8), as they are often discussed together but have distinct CAS numbers and subtle structural differences.[2][3] This guide will focus specifically on the 2,3-dichloro-isomer.
Chemical Structure and Physicochemical Properties
TDCPP is characterized by a central phosphate group esterified with three 2,3-dichloropropyl chains. The presence of chlorine atoms enhances its flame-retardant efficacy, while the organophosphate structure provides compatibility with polymer matrices.
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Chemical Formula: C₉H₁₅Cl₆O₄P[4]
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CAS Number: 78-43-3[4]
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Synonyms: Phosphoric acid, tris(2,3-dichloropropyl) ester; Fyrol 32B; Celluflex FR-2[5]
The structure of TDCPP includes three chiral centers, leading to the potential for multiple stereoisomers, although commercial products are typically a racemic mixture.
Caption: Chemical structure of Tris(2,3-dichloropropyl) phosphate (TDCPP).
Physicochemical Data Summary
The physical and chemical properties of TDCPP govern its environmental distribution, persistence, and interaction with biological systems. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, transparent oily liquid | [5][6] |
| Specific Gravity (20°C) | 1.504 | [6] |
| Molecular Formula | C₉H₁₅Cl₆O₄P | [4] |
| Molecular Weight | 430.90 g/mol | [4] |
| Flash Point (open cup) | 251°C | [6] |
| Decomposition Temperature | 230°C | [6] |
| Freezing Point | -6°C | [6] |
| Vapor Pressure (25°C, est.) | 2.3 x 10⁻⁷ mm Hg | [7] |
| Water Solubility (30°C) | 0.01% (100 mg/L) | [6] |
| LogP (Octanol-Water Partition Coeff.) | 4.68 | [4] |
| Elemental Composition | Phosphorus: 7.2%, Chlorine: 49.4% | [6] |
Synthesis and Industrial Production
The industrial synthesis of TDCPP typically involves the reaction of phosphorus oxychloride (POCl₃) with an excess of epichlorohydrin. This reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[8] The process is conducted in batch reactors under controlled temperature conditions.
The reaction proceeds as follows:
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Phosphorus oxychloride is charged into the reactor along with the catalyst.
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Epichlorohydrin is added gradually while maintaining the temperature, typically between 50-80°C.[8]
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After the addition is complete, the mixture is held at an elevated temperature to ensure the reaction goes to completion.[8]
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The resulting crude product may contain impurities and is often used directly or may undergo a purification step.[8]
Caption: Simplified workflow for the industrial synthesis of TDCPP.
Analytical Methodologies
Accurate detection and quantification of TDCPP in various matrices are critical for exposure assessment and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides excellent separation and sensitivity for the analysis of semi-volatile compounds like TDCPP. Electron Capture Negative Ionization (ECNI) mode is often preferred for halogenated compounds due to its high sensitivity.[9]
Experimental Protocol: TDCPP Analysis in Indoor Dust
This protocol outlines a validated method for extracting and analyzing TDCPP from dust samples.
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Sample Preparation & Extraction:
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Accurately weigh approximately 100 mg of sieved dust into a centrifuge tube.
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Spike the sample with a known amount of a mass-labeled internal standard (e.g., ¹³C-TDCPP) to correct for matrix effects and recovery losses.
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Add 10 mL of a 1:1 mixture of dichloromethane:hexane.
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Vortex the sample for 1 minute, then sonicate for 15 minutes.
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Centrifuge at 2500 rpm for 10 minutes to pellet the dust particles.
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Carefully transfer the supernatant to a clean tube.
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Extract Cleanup (Solid-Phase Extraction - SPE):
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Prepare a solid-phase extraction (SPE) cartridge containing 4.0 g of 6% deactivated alumina.[9]
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Load the sample extract onto the pre-conditioned cartridge.
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Elute the analytes with 50 mL of a 50:50 mixture of dichloromethane:hexane.[9]
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Concentrate the eluate to a final volume of 0.5 mL using a gentle stream of nitrogen.
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Add a recovery standard (e.g., ¹³C-CDE 141) prior to analysis.[9]
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GC-MS Instrumental Analysis:
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GC System: Agilent 7890B or equivalent.
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Column: 15 m x 0.25 mm ID fused silica capillary column with a 0.25 µm film of 5% phenyl methylpolysiloxane.[9]
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Injection: 1 µL via Pressurized Temperature Vaporization (PTV) inlet.
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Oven Program: Hold at 40°C for 1 min, ramp at 18°C/min to 250°C, then 1.5°C/min to 260°C, and finally 25°C/min to 300°C, hold for 20 min.[9]
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MS System: Agilent 5977B or equivalent.
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Ionization Mode: Electron Capture Negative Ionization (ECNI).[9]
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Monitored Ions: Monitor characteristic ions for native TDCPP and the labeled internal standard for quantification.
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Caption: General analytical workflow for TDCPP determination in environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-MS is ideal for the parent compound, LC-MS/MS is better suited for analyzing its more polar metabolites, such as bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in biological fluids like urine.[10] This analysis is crucial for human biomonitoring and exposure assessment. The methodology typically involves enzymatic deconjugation of metabolites, followed by solid-phase extraction and analysis by LC-MS/MS using atmospheric pressure chemical ionization (APCI).[10]
Toxicological Profile and Environmental Fate
Metabolism and Toxicokinetics
TDCPP can be absorbed by the human body through ingestion of contaminated dust, inhalation of indoor air, and dermal contact.[1][3] Once absorbed, it is metabolized in the liver by cytochrome P450 enzymes and glutathione S-transferases.[2] The primary metabolic pathway involves oxidative dealkylation, leading to the formation of bis(1,3-dichloro-2-propyl) phosphate (BDCPP), which is then excreted in the urine.[2][3] BDCPP is a key biomarker used to assess human exposure to TDCPP.[10]
Caption: Simplified metabolic pathway of TDCPP in the human body.
Health Effects
A substantial body of evidence has linked TDCPP exposure to a range of adverse health effects.
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Carcinogenicity: TDCPP is listed as a carcinogen under California's Proposition 65.[1] Long-term animal studies have shown increased incidences of liver, kidney, and testicular tumors.[1]
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Genotoxicity: Studies have indicated that TDCPP is genotoxic, meaning it can damage DNA.[1][11]
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Endocrine Disruption: Evidence from human cell and animal studies suggests that TDCPP can interfere with normal endocrine function.[1]
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Neurotoxicity: TDCPP has been reported to induce neurotoxicity in various cell models, often by disrupting calcium signaling pathways.[11]
Environmental Persistence and Occurrence
TDCPP is an additive flame retardant, meaning it is not chemically bound to the polymer matrix. Consequently, it can leach out of products over time, contaminating indoor air and dust.[1] It is highly persistent in the environment and does not readily biodegrade.[1] Due to its widespread use and persistence, TDCPP is frequently detected in various environmental compartments, including:
Its presence in human tissues, including breast milk and seminal plasma, confirms widespread human exposure.[3][7]
Regulatory Status
Due to its toxicological profile, the use of TDCPP has faced increasing regulation. In 1977, its use in children's sleepwear was banned in the United States.[2][13] More recently, it has been designated as a carcinogen by the state of California.[14] The European Chemicals Agency (ECHA) also regards it as a suspected carcinogen.[3] These regulatory actions have prompted a shift towards alternative flame retardants, although the safety of many of these substitutes is also under investigation.
Conclusion
Tris(2,3-dichloropropyl) phosphate is a well-characterized organophosphate flame retardant with a significant history of industrial use. Its chemical structure and physicochemical properties contribute to its efficacy as a flame retardant but also to its environmental persistence and ability to bioaccumulate. Robust analytical methods, primarily based on GC-MS, are essential for monitoring its presence in the environment and assessing human exposure. The compelling evidence of its carcinogenicity, genotoxicity, and endocrine-disrupting potential has led to regulatory restrictions and underscores the importance of continued research into the health effects of this compound and its replacements.
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- Google Patents. (n.d.). CN109232639B - Preparation method of tris (1, 3-dichloropropyl) phosphonate.
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- ACS Agricultural Science & Technology. (2025). Rapid Tris(1,3-dichloropropyl) Phosphate Degradation and Detoxification via TiO2 Nanoparticles under UV Light: Kinetics and Mechanism, Environmental Implications, and Insights into DFT.
- ACS Publications. (n.d.). Effects of Tris(1,3-dichloro-2-propyl) Phosphate on Growth, Reproduction, and Gene Transcription of Daphnia magna at Environmentally Relevant Concentrations.
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- MDPI. (2022). Organophosphorus Flame Retardant TDCPP Displays Genotoxic and Carcinogenic Risks in Human Liver Cells.
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- ResearchGate. (2025). (PDF) Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry.
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